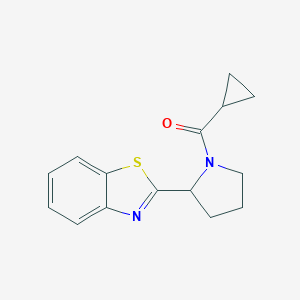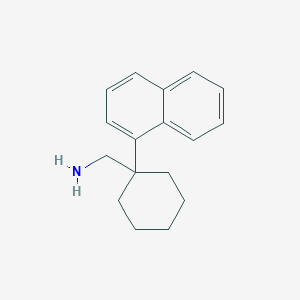
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, also known as 2-MMC, is a synthetic compound that belongs to the family of benzofurans. It has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound is known to exhibit psychoactive effects and is commonly used as a research chemical.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. It also exhibits potent neuroprotective effects, making it a valuable tool for studying various neurological disorders. However, the compound also has some limitations. It exhibits psychoactive effects, which may make it difficult to use in certain experiments. Additionally, the compound's exact mechanism of action is not fully understood, which may limit its use in some studies.
Future Directions
There are several potential future directions for research involving N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate the compound's neuroprotective properties and its potential use in treating various neurological disorders. Another potential direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further research may be needed to fully understand the compound's mechanism of action and to develop more effective treatments based on its properties.
In conclusion, N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound exhibits potent neuroprotective effects and has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression. While the compound has several advantages for use in lab experiments, including its ease of synthesis and availability, its psychoactive effects and limited understanding of its mechanism of action may limit its use in some studies. However, further research may help to fully understand the compound's properties and develop more effective treatments based on its properties.
Synthesis Methods
The synthesis of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with methoxyphenylacetic acid to form a ketone intermediate. The intermediate is then reacted with methylamine and formaldehyde to produce N-methyl-N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. The final step involves the reduction of the intermediate to yield N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide.
Scientific Research Applications
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has gained significant interest in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit neuroprotective effects and has been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
properties
Product Name |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H21NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h8-10,12H,3-7H2,1-2H3,(H,18,19) |
InChI Key |
ZGLXZFNEQVVYHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)